5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one 5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one PSB-SB1202 is a benzylcoumarin compound that acts as an agonist at the major cannabinoid (CB) receptors, with EC50 values of 56 and 14 nM at CB1 and CB2, respectively. It is highly selective for the CB1 and CB2 receptors (Kis = 32 and 49 nM, respectively), having minimal activity at GPR55 (IC50 = 6.4 µM), a receptor that binds CBs and lysophosphatidylinositol.
PSB-SB1202 is a benzylcoumarin compound that acts as an agonist at the major cannabinoid (CB) receptors, with EC50 values of 56 and 14 nM at CB1 and CB2, respectively. It is highly selective for the CB1 and CB2 receptors (Kis = 32 and 49 nM, respectively), having minimal activity at the CB receptor GPR55 (IC50 = 6.4 µM).
Brand Name: Vulcanchem
CAS No.: 1399049-60-5
VCID: VC0154730
InChI: InChI=1S/C23H26O4/c1-4-5-6-9-16-12-21(26-3)19-15-18(23(24)27-22(19)13-16)14-17-10-7-8-11-20(17)25-2/h7-8,10-13,15H,4-6,9,14H2,1-3H3
SMILES: CCCCCC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3OC)C(=C1)OC
Molecular Formula: C23H26O4
Molecular Weight: 366.4 g/mol

5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one

CAS No.: 1399049-60-5

Cat. No.: VC0154730

Molecular Formula: C23H26O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one - 1399049-60-5

Specification

Description PSB-SB1202 is a benzylcoumarin compound that acts as an agonist at the major cannabinoid (CB) receptors, with EC50 values of 56 and 14 nM at CB1 and CB2, respectively. It is highly selective for the CB1 and CB2 receptors (Kis = 32 and 49 nM, respectively), having minimal activity at GPR55 (IC50 = 6.4 µM), a receptor that binds CBs and lysophosphatidylinositol.
PSB-SB1202 is a benzylcoumarin compound that acts as an agonist at the major cannabinoid (CB) receptors, with EC50 values of 56 and 14 nM at CB1 and CB2, respectively. It is highly selective for the CB1 and CB2 receptors (Kis = 32 and 49 nM, respectively), having minimal activity at the CB receptor GPR55 (IC50 = 6.4 µM).
CAS No. 1399049-60-5
Molecular Formula C23H26O4
Molecular Weight 366.4 g/mol
IUPAC Name 5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one
Standard InChI InChI=1S/C23H26O4/c1-4-5-6-9-16-12-21(26-3)19-15-18(23(24)27-22(19)13-16)14-17-10-7-8-11-20(17)25-2/h7-8,10-13,15H,4-6,9,14H2,1-3H3
Standard InChI Key VZYCAUIYIZSPQY-UHFFFAOYSA-N
SMILES CCCCCC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3OC)C(=C1)OC
Canonical SMILES CCCCCC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3OC)C(=C1)OC
Appearance Assay:≥98%A crystalline solid

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